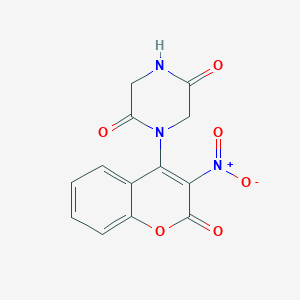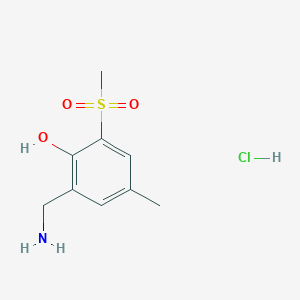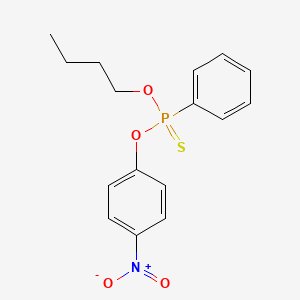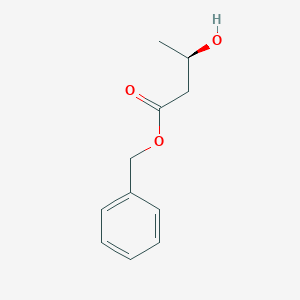
N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a benzenesulfonamide moiety. The thiazole ring is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide typically involves the nucleophilic addition reaction of a thiazole derivative with a benzenesulfonamide precursor. One common method includes the reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, using a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and aminobenzenesulfonamides .
Applications De Recherche Scientifique
N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide has diverse applications in scientific research:
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound may also disrupt bacterial cell membranes, enhancing its antibacterial activity .
Comparaison Avec Des Composés Similaires
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: N-(2-Amino-1,3-thiazol-5-yl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
89782-59-2 |
|---|---|
Formule moléculaire |
C9H9N3O2S2 |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
N-(2-amino-1,3-thiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-9-11-6-8(15-9)12-16(13,14)7-4-2-1-3-5-7/h1-6,12H,(H2,10,11) |
Clé InChI |
WWLMIURYCSZFKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
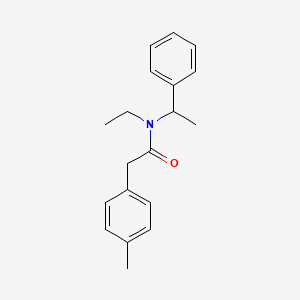
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
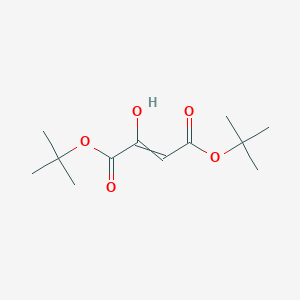
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

